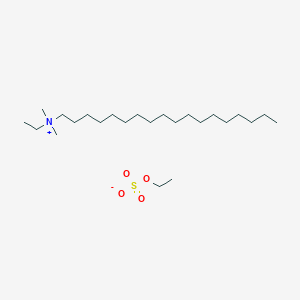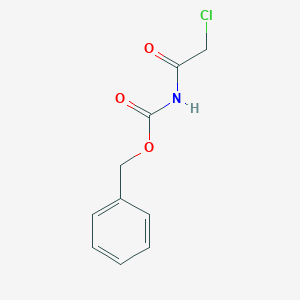
Triethylammonium p-toluenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylammonium p-toluenesulphonate is a chemical compound formed by the combination of benzenesulfonic acid, 4-methyl- and N,N-diethylethanamine in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid. This reaction produces 4-methylbenzenesulfonic acid. The resulting acid is then neutralized with N,N-diethylethanamine to form the desired compound .
Industrial Production Methods
In industrial settings, the sulfonation process is typically carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production. The neutralization step is performed by adding N,N-diethylethanamine to the sulfonated product under controlled conditions to achieve the desired 1:1 ratio .
化学反应分析
Types of Reactions
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted aromatic compounds.
科学研究应用
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
作用机制
The mechanism of action of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the methyl group.
p-Toluenesulfonic acid: Similar structure but without the N,N-diethylethanamine component.
Sulfanilic acid: Contains an amino group instead of the N,N-diethylethanamine component.
Uniqueness
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine is unique due to its combination of a sulfonic acid group with an amine, providing distinct chemical properties and reactivity. This combination enhances its solubility in organic solvents and its ability to act as a phase transfer catalyst .
属性
CAS 编号 |
15404-00-9 |
|---|---|
分子式 |
C13H23NO3S |
分子量 |
273.39 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonate;triethylazanium |
InChI |
InChI=1S/C7H8O3S.C6H15N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,8,9,10);4-6H2,1-3H3 |
InChI 键 |
MMVUZMIOJNPDME-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CC[NH+](CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Key on ui other cas no. |
15404-00-9 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















